![molecular formula C42H58O4 B125864 3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol CAS No. 140872-94-2](/img/structure/B125864.png)
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peltatol a belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Peltatol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, peltatol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, peltatol a can be found in herbs and spices. This makes peltatol a a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
One of the key areas of research involving this compound is its stereoselective synthesis. A study demonstrated the synthesis of farnesol, a related compound, using 5-bromo-2-methylpent-2-ene as a starting material, highlighting the importance of this compound in organic synthesis and chemical engineering (Shin, 1992).
Photosensitized Oxygenation
Another significant application is in the photosensitized oxygenation of α-farnesene, leading to the production of hydroperoxides and sesquiterpenoid alcohols. This process showcases the compound's role in the generation of complex organic molecules with potential applications in various fields, including pharmaceuticals and material science (Cavill & Coggiola, 1971).
Study of Stereoisomers
The compound also plays a role in the study of stereoisomers. Research on the geometrical steroisomers of 3,7,11-trimethyldodeca-2,6,10-triene, a closely related molecule, provided insights into the geometry of Me substituted double bonds, contributing to a better understanding of molecular structures in organic chemistry (Nishino & Bowers, 1976).
Phase Equilibria in Pharmaceuticals
The compound's role in the phase equilibria of drug-water systems is crucial in pharmaceutical research. It helps in understanding solubility issues, which are major obstacles in drug formulation and development (Hassanein, Hasse, & Enders, 2011).
Biosynthesis in Plants
Research on the biosynthesis of acyclic homoterpenes in higher plants indicates the compound's role in natural plant processes, pointing to its significance in plant physiology and biochemistry (Donath & Boland, 1994).
Synthesis and Characterization in Chemistry
Studies on the synthesis and characterization of various chemical complexes illustrate the versatility of this compound in forming intricate molecular structures, which is vital in the field of material science and nanotechnology (Lindsell, Preston, & Tomb, 1992).
Dual Inhibitors in Cancer Treatment
The development of dual inhibitors combining elements from this compound shows potential in cancer treatment, indicating its role in medical research and drug development (Ling et al., 2015).
Eigenschaften
CAS-Nummer |
140872-94-2 |
|---|---|
Produktname |
3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
Molekularformel |
C42H58O4 |
Molekulargewicht |
626.9 g/mol |
IUPAC-Name |
3-[2,3-dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C42H58O4/c1-11-41(9,23-15-21-31(7)19-13-17-29(3)4)33-25-35(39(45)37(43)27-33)36-26-34(28-38(44)40(36)46)42(10,12-2)24-16-22-32(8)20-14-18-30(5)6/h11-12,17-18,21-22,25-28,43-46H,1-2,13-16,19-20,23-24H2,3-10H3/b31-21-,32-22+ |
InChI-Schlüssel |
FBBLBOYXADGJGC-MXEGIGMXSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CC/C=C(/C)\CCC=C(C)C)C=C)O)O)/C)C |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(C)(C=C)C1=CC(=C(C(=C1)O)O)C2=C(C(=CC(=C2)C(C)(CCC=C(C)CCC=C(C)C)C=C)O)O)C)C |
Synonyme |
PELTATOL A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



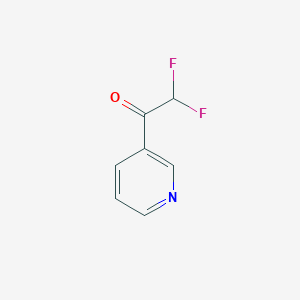
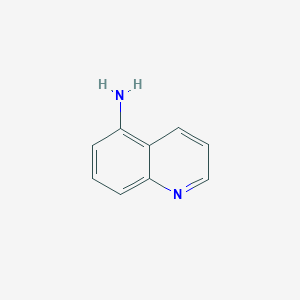
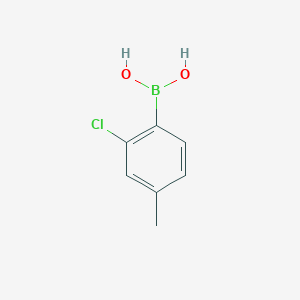
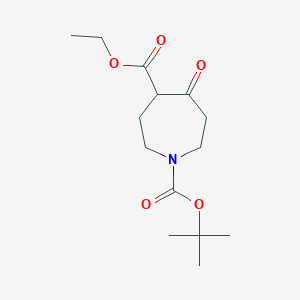
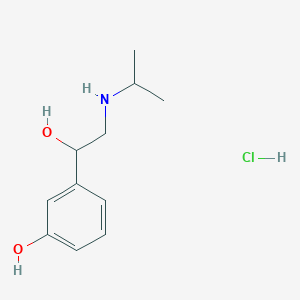
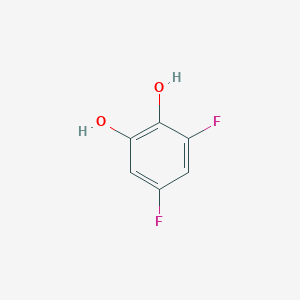
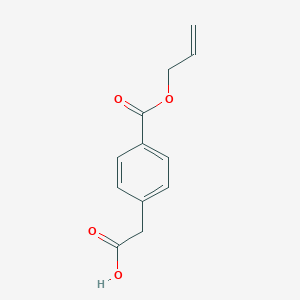
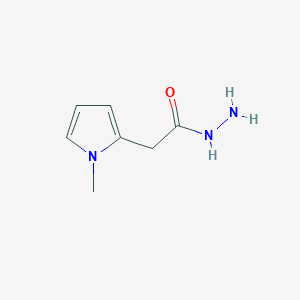
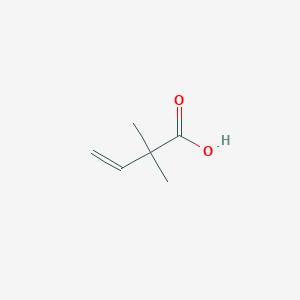
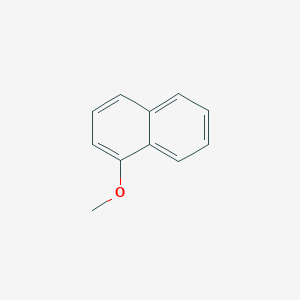
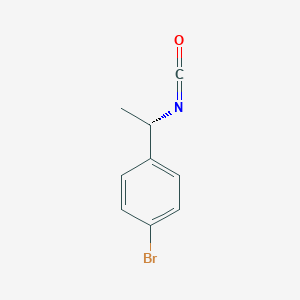
![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)
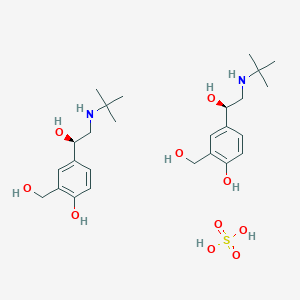
![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)